1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate

Catalog No.
S1799748
CAS No.
155613-98-2
M.F
C40H38BCl3F4N2
M. Wt
739.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(...

CAS Number

155613-98-2

Product Name

1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate

IUPAC Name

(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate

Molecular Formula

C40H38BCl3F4N2

Molecular Weight

739.91

InChI

InChI=1S/C40H38Cl3N2.BF4/c1-3-5-24-44-34(30-14-8-12-28-32(41)18-22-36(44)38(28)30)20-16-26-10-7-11-27(40(26)43)17-21-35-31-15-9-13-29-33(42)19-23-37(39(29)31)45(35)25-6-4-2;2-1(3,4)5/h8-9,12-23H,3-7,10-11,24-25H2,1-2H3;/q+1;-1

SMILES

[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC

1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate is a complex organic compound with the molecular formula C₄₁H₄₀BCl₃F₄N₂ and a molecular weight of 753.93 g/mol. It is categorized as a dye and is recognized for its unique structural features, which include multiple aromatic rings and functional groups that enhance its chemical reactivity and potential applications in various fields, particularly in photochemistry and materials science .

Typical of indolium derivatives, including:

  • Electrophilic substitution: The presence of chlorine atoms on the benzene rings makes them susceptible to electrophilic attack.
  • Nucleophilic addition: The ethylenic bonds in the cyclohexene moiety can undergo nucleophilic additions, which may lead to the formation of new compounds.
  • Photo

The synthesis of 1-butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate typically involves multi-step organic synthesis techniques, including:

  • Formation of indole derivatives: Starting from indole or substituted indoles through cyclization reactions.
  • Alkylation: Introducing butyl groups via alkylation reactions with appropriate butyl halides.
  • Formation of the tetrafluoroborate salt: This can be achieved by reacting the indolium compound with tetrafluoroboric acid or its salts to yield the final product .

6-Chlorobenz[c,d]indoleChlorinated indole derivativePhotodynamic therapyBenzothiazole derivativesSimilar aromatic systemsAntimicrobial agentsThioxanthone derivativesPhotoactive compoundsPhotoinitiators

These compounds exhibit unique properties that differentiate them from 1-butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate, particularly regarding their reactivity and specific applications in various fields of research and industry .

Interaction studies involving 1-butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate are crucial for understanding its behavior in biological systems and materials. Research often focuses on:

  • Binding affinity: Investigating how well the compound binds to target biomolecules or polymers.
  • Photostability: Assessing how stable the compound remains under light exposure, which is essential for applications in phototherapy and dyeing processes.

Dates

Modify: 2024-04-14

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